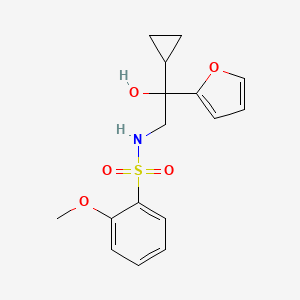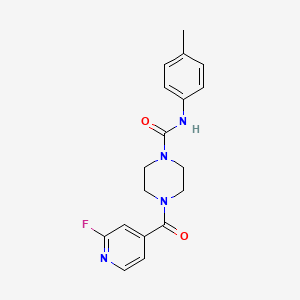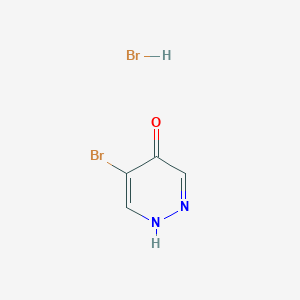![molecular formula C17H25N7O3S B2475510 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide CAS No. 2198443-64-8](/img/structure/B2475510.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide” is a chemical compound with the molecular formula C17H19FN8 . The average mass of this compound is 354.385 Da and the monoisotopic mass is 354.171661 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da .Scientific Research Applications
Synthesis and Pharmacological Applications
The chemical compound N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide belongs to a broader class of compounds known for their diverse pharmacological activities. Research into related structures has demonstrated their potential in treating various conditions, including asthma, bacterial infections, and certain types of cancer, by leveraging their unique chemical properties.
Anti-asthmatic Activities Research has identified compounds within the triazolo[1,5-b]pyridazine class that exhibit significant anti-asthmatic properties. These compounds were synthesized and tested for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The studies found that compounds with specific structural features showed potent activity, suggesting potential pathways for developing new asthma treatments (Kuwahara et al., 1997).
Antibacterial Agents Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have led to the development of several compounds with significant antibacterial properties. These novel compounds, including pyran, pyridine, and pyridazine derivatives, have been evaluated for their effectiveness against a range of bacterial pathogens, showing promising results (Azab et al., 2013).
Anticancer Drug Development The synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety has been explored for their potential as anticancer drugs. New compounds have been developed and assessed for their anticancer activities, with some showing moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer. This research underscores the potential of these compounds in cancer therapy (El-Gendy et al., 2003).
Herbicidal Activity The synthesis of triazolo[1,5-a]pyrimidine-sulfonamide compounds has demonstrated their utility as herbicides. Studies have shown that these compounds possess herbicidal activity, indicating their potential use in agricultural applications to control unwanted vegetation (De-long, 2005).
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3S/c1-21(28(25,26)23-7-9-27-10-8-23)14-11-22(12-14)16-6-5-15-18-19-17(24(15)20-16)13-3-2-4-13/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSTZVTWQZJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)







![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)

